molecular formula C10H9BrClN3 B1445931 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline CAS No. 1691144-33-8

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No. B1445931
M. Wt: 286.55 g/mol
InChI Key: VWEFKJIXZSFBPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen recent advances. Imidazoles are key components in functional molecules used across various applications. The regiocontrolled synthesis of substituted imidazoles has been a focus, emphasizing the bonds formed during imidazole formation. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms .


Molecular Structure Analysis

The molecular structure of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline consists of an imidazole ring with bromine and chlorine substituents. The compound crystallizes in the monoclinic space group P2₁/c . The chemical structure is as follows:


Chemical Reactions Analysis

While specific reactions involving this compound may vary, imidazoles are versatile and participate in various synthetic pathways. For instance, N-methylimidazole serves as a catalyst for aza-Michael reactions, leading to N-heterocyclic derivatives .

Scientific Research Applications

1. Structural and Kinetic Studies in Polymerisation Reactions

Compounds similar to 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline, such as N-(1H-benzimidazol-2-ylmethyl)aniline derivatives, have been used in forming ZnII and CuII carboxylate complexes. These complexes are active catalysts in ring-opening polymerisation of ϵ-caprolactone, following a coordination–insertion pathway (Attandoh, Ojwach, & Munro, 2014).

2. Detection and Sensing Applications

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline analogs have been used in the development of difunctional probes for detecting metal ions. For instance, a study synthesized similar compounds for selective and sensitive detection of Fe3+ ions in aqueous solutions, showing potential in colorimetric and fluorescence-based sensing applications (Yanpeng et al., 2019).

3. Nonlinear Optical Materials

Derivatives of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline have been explored for their potential use in nonlinear optical (NLO) materials. Such materials are crucial in photonics and optoelectronics. The vibrational analysis and theoretical studies of similar anilines reveal their potential for use in NLO applications due to their electron-donating and withdrawing effects (Revathi et al., 2017).

4. Anti-Angiogenic Agent Development

Compounds with a similar structure have been synthesized and evaluated for their anti-angiogenic properties. These studies involve modifying the aniline moiety and evaluating the compounds' efficacy in inhibiting angiogenesis, with potential applications in cancer treatment (Lee et al., 2005).

Future Directions

: Recent advances in the synthesis of imidazoles : 4-Bromo-1H-imidazole

properties

IUPAC Name

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEFKJIXZSFBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=NC=CN2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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